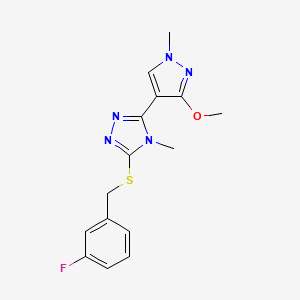
3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of pyrimidine and sulfonamide groups in the molecule suggests it might interact with various biological targets.
科学的研究の応用
Chemistry
In chemistry, 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, this compound might be studied for its potential as an enzyme inhibitor or receptor modulator. The presence of the sulfonamide group suggests it could interact with enzymes involved in folate metabolism.
Medicine
In medicine, compounds with similar structures have been investigated for their potential as antimicrobial or anticancer agents. The combination of pyrimidine and sulfonamide groups might enhance its ability to inhibit the growth of certain pathogens or cancer cells.
Industry
Industrially, such compounds can be used in the development of new pharmaceuticals or agrochemicals. Their diverse reactivity makes them valuable intermediates in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide typically involves multiple steps:
Formation of the pyrimidin-2-yloxy group: This can be achieved by reacting a pyrimidine derivative with an appropriate halogenated compound under basic conditions.
Attachment of the benzamide moiety: This step involves the reaction of the pyrimidin-2-yloxy intermediate with a benzoyl chloride derivative in the presence of a base.
Introduction of the sulfamoylphenethyl group: This can be done by reacting the intermediate with a sulfonamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenethyl or pyrimidine moieties.
Reduction: Reduction reactions can occur at the benzamide or sulfonamide groups.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
作用機序
The mechanism of action of 3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine group can mimic nucleic acid bases, potentially interfering with DNA or RNA synthesis. The sulfonamide group can inhibit enzymes involved in folate metabolism, disrupting cellular processes.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Pyrimidine derivatives: Compounds like 5-fluorouracil, used in cancer treatment.
Benzamide derivatives: Compounds like metoclopramide, used as antiemetics.
Uniqueness
3-(pyrimidin-2-yloxy)-N-(4-sulfamoylphenethyl)benzamide is unique due to its combination of pyrimidine, sulfonamide, and benzamide groups
特性
IUPAC Name |
3-pyrimidin-2-yloxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c20-28(25,26)17-7-5-14(6-8-17)9-12-21-18(24)15-3-1-4-16(13-15)27-19-22-10-2-11-23-19/h1-8,10-11,13H,9,12H2,(H,21,24)(H2,20,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATLGJVOBAVKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CC=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
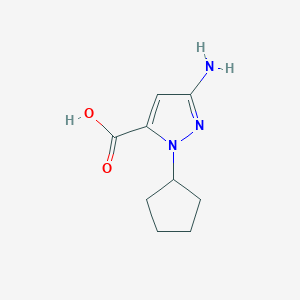
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)


![(2Z)-7-hydroxy-2-{[3-(propan-2-yl)phenyl]imino}-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2493793.png)
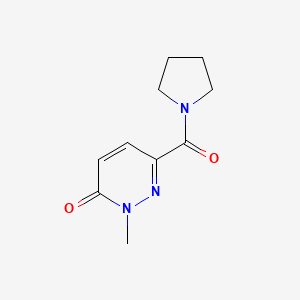
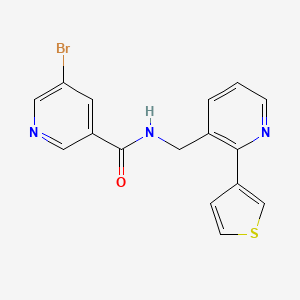
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2493804.png)
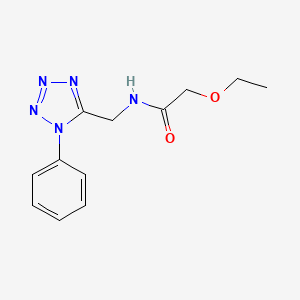
![5-Methyl-4-oxo-2-(piperidin-1-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2493806.png)
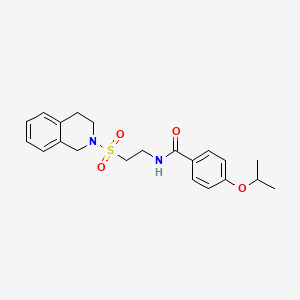
![7-[chloro(difluoro)methyl]-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2493808.png)
